N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-2-28-17-21(22(30)25-16-18-7-4-3-5-8-18)23(26-28)33(31,32)29-13-11-27(12-14-29)20-10-6-9-19(24)15-20/h3-10,15,17H,2,11-14,16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUDWBBVHDJSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 1 and Mitogen-activated protein kinase 10 . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and cell survival.
Mode of Action
It is known to interact with its targets, possibly inhibiting their activity. This interaction could lead to changes in cellular processes controlled by these kinases, potentially altering cell proliferation, differentiation, and survival.
Biochemical Pathways
Given its targets, it is likely that it impacts pathways involvingcell proliferation, differentiation, and survival . The downstream effects of these changes could include altered cell growth and function.
Biological Activity
N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrazole ring : A five-membered ring that contributes to its biological activity.
- Piperazine moiety : Known for enhancing interactions with various biological targets.
- Sulfonyl group : Implicated in various pharmacological actions.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClN₃O₃S |
| Molecular Weight | 395.91 g/mol |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. The presence of the piperazine ring is particularly noted for its ability to modulate pathways associated with tumor growth inhibition, including the CDC7 and PKA pathways .
Antimicrobial and Anti-inflammatory Effects
In studies involving pyrazole derivatives, compounds have shown promising antimicrobial and anti-inflammatory activities. These effects are often attributed to the ability of the sulfonamide group to interfere with bacterial growth and inflammatory pathways, potentially acting as COX-2 inhibitors .
The biological mechanisms through which this compound operates may involve:
- Inhibition of key enzymes : Such as cyclooxygenases (COX) and various kinases.
- Modulation of receptor activity : Particularly those involved in neurotransmission and cellular proliferation.
Case Studies
- Anticancer Studies : In vitro studies using human cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation significantly compared to controls. The apoptosis rate was notably higher in treated cells, indicating a potential for inducing programmed cell death in tumors .
- Neuropharmacological Effects : The piperazine component suggests potential applications in treating neurodegenerative diseases, as similar compounds have shown efficacy in modulating neurotransmitter systems .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors to create the pyrazole core.
- Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
- Sulfonylation : Attaching the sulfonyl group, which is crucial for biological activity.
- Final Coupling : Completing the structure by adding the benzyl and ethyl groups.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrazole and piperazine have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies on related compounds have demonstrated their ability to inhibit specific kinases involved in cancer progression, suggesting that N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide could have similar effects .
Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties. Compounds with this functional group have been evaluated against various bacterial strains and have shown promising results in inhibiting growth. For example, related sulfonamides have been found effective against Escherichia coli and Pseudomonas aeruginosa, suggesting that our compound may also possess antibacterial activity .
Anti-inflammatory Effects
Some studies suggest that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property could make this compound a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
